(r)-2-Amino-3-(tritylthio)propanamide hydrochloride

Description

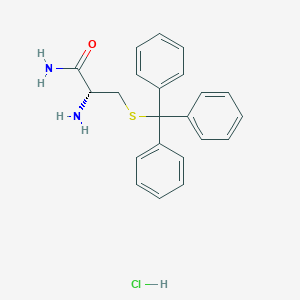

(R)-2-Amino-3-(tritylthio)propanamide hydrochloride is a chiral propanamide derivative characterized by a tritylthio (-S-Tr) group at the third carbon position and an amino group (-NH₂) at the second carbon. This compound is of interest in medicinal chemistry for its structural uniqueness, though its specific therapeutic applications remain less documented compared to analogs with simpler substituents.

Properties

Molecular Formula |

C22H23ClN2OS |

|---|---|

Molecular Weight |

398.9 g/mol |

IUPAC Name |

(2R)-2-amino-3-tritylsulfanylpropanamide;hydrochloride |

InChI |

InChI=1S/C22H22N2OS.ClH/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15,20H,16,23H2,(H2,24,25);1H/t20-;/m0./s1 |

InChI Key |

NHXYNJKVDIELMK-BDQAORGHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)N)N.Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Thiol Protection of L-Cysteine Hydrochloride

A common starting material is L-cysteine hydrochloride, which undergoes thiol protection by reaction with triphenylmethyl chloride under heated conditions:

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | L-cysteine hydrochloride dissolved in DMF | Starting material | - |

| 2 | Addition of triphenylmethyl chloride (trityl chloride), heated to 60-65°C for 8 hours | Thiol protected intermediate formed | 76.15 |

The reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, precipitated with sodium acetate solution, filtered, washed with water and acetone, and dried to yield the tritylthio-protected cysteine as a white solid.

Amide Bond Formation Using Coupling Agents

The protected amino acid intermediate is coupled with amines or peptide fragments using coupling agents such as TBTU, EDCI, or COMU in the presence of bases like triethylamine:

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Protected amino acid + amine + TBTU + triethylamine in CHCl3, 0°C to 25°C, 16 h | Amide bond formation to yield propanamide | 76 |

| 2 | Alternative coupling with COMU and triethylamine in CHCl3 under argon, room temperature, 30 min | Efficient coupling step for amide bond | - |

The reaction mixture is washed with water and brine, dried, and concentrated. Purification is typically performed by column chromatography.

Deprotection and Hydrochloride Salt Formation

The tritylthio-protected amide is converted to the hydrochloride salt by treatment with trifluoroacetic acid (TFA) and triisopropylsilane (TIPS) at 0°C under nitrogen, followed by precipitation with diethyl ether:

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | TFA + TIPS, 0°C, 2 h under nitrogen | Deprotection of trityl group | - |

| 2 | Concentration and precipitation with diethyl ether | Formation of hydrochloride salt | 84.7 |

This step yields (r)-2-amino-3-(tritylthio)propanamide hydrochloride as a white solid, confirmed by NMR and mass spectrometry.

Representative Reaction Scheme Summary

| Step | Reaction Description | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Thiol protection of L-cysteine hydrochloride | Triphenylmethyl chloride, DMF, 60-65°C, 8 h | 76.15 | White solid product |

| 2 | Amide bond formation | TBTU or COMU, triethylamine, CHCl3, 0-25°C, 0.5-16 h | 76 | Purification by chromatography |

| 3 | Deprotection and salt formation | TFA, triisopropylsilane, 0°C, 2 h + diethyl ether precipitation | 84.7 | White solid, hydrochloride salt |

Analytical and Research Outcomes

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ^1H NMR spectra confirm the presence of aromatic protons (trityl group) around 7.1–7.5 ppm and characteristic signals for the amino acid backbone protons.

- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry shows molecular ion peaks consistent with the protected amino acid and its hydrochloride salt form.

- Yield and Purity: The described methods consistently yield high-purity products with yields ranging from 70% to over 80% for individual steps, demonstrating the efficiency and reproducibility of the protocols.

Comparative Notes on Method Variations

- Use of different coupling agents (TBTU, COMU, EDCI) offers flexibility depending on scale and substrate sensitivity.

- Boc-protected intermediates have been explored to improve regioselectivity and control in multi-step syntheses involving this compound class.

- The deprotection step using TFA/TIPS is mild and effective, minimizing side reactions and preserving the integrity of the amino and amide functionalities.

Chemical Reactions Analysis

Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the trityl group, yielding the free cysteine derivative.

Substitution: The trityl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(r)-2-Amino-3-(tritylthio)propanamide hydrochloride Applications

This compound, also known as S-Trityl-L-cysteinamide, has a molecular formula of and a molecular weight of approximately 362.49 g/mol. This compound is characterized by a trityl (triphenylmethyl) group attached to the sulfur atom of a cysteine derivative, offering steric protection and modifying its reactivity. The hydrochloride form enhances its solubility and stability in aqueous solutions.

Applications in Chemistry

This compound serves as a building block in the synthesis of complex molecules. The trityl group protects the cysteine residue, enabling selective reactions at other sites, which is crucial for developing enzyme inhibitors.

Synthesis : this compound synthesis typically involves several steps, optimized in industrial methods for large-scale production while ensuring high yield and purity.

Reagents : Common reagents used with this compound include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Applications in Biology

This compound exhibits significant biological activity, particularly in cysteine protease inhibition. Its structure mimics natural substrates of these enzymes, facilitating studies on enzyme mechanisms and potential therapeutic applications.

Interaction Studies : Interaction studies focus on how this compound interacts with biological systems. Its mechanism of action involves covalent bonding with cysteine residues in target enzymes, effectively inhibiting their activity. This interaction is crucial for its potential as a therapeutic agent against diseases where cysteine proteases play a significant role.

Anti-Heroin Vaccines

In the development of anti-heroin vaccines for opioid use disorder, 3-(tritylthio)propionic acid was coupled with a stable heroin analogue . This compound was used to create vaccine hapten to induce antibodies that block the effects of heroin and its metabolites in rodents .

Ribosomal Synthesis of Macrocyclic Peptides

Mechanism of Action

The mechanism of action of Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- involves its interaction with cysteine proteases. The trityl group protects the cysteine residue, allowing for selective reactions at other sites. Upon removal of the trityl group, the free cysteine can interact with target enzymes, inhibiting their activity by forming covalent bonds with the active site .

Comparison with Similar Compounds

Table 1: Activity Data for Thiazolyl Propanamides

| Compound ID | Substituent (Position 3) | Activity Scores |

|---|---|---|

| 13 | Benzyloxy | 0, 0, 0 |

| 14 | Benzyloxy (4-chlorophenyl thiazole) | 0, 0, 0 |

| 15 | 3-Nitroguanidino | 8, 5, 5 |

| 16 | 3-Nitroguanidino (4-chlorophenyl) | 11, 6, 6 |

Key Observations :

- The tritylthio group in the target compound differs markedly from the benzyloxy or nitroguanidino groups in 13–16. The bulkier tritylthio may reduce solubility but improve target binding through hydrophobic interactions.

Prilacaine Hydrochloride (Functional Group Comparison)

Prilacaine hydrochloride (N-(2-methylphenyl)-2-(propylamino)-propanamide hydrochloride) is a local anesthetic with a methylphenyl and propylamino substituent. Unlike the target compound, Prilacaine lacks steric hindrance from the tritylthio group, which may explain its faster tissue diffusion and shorter duration of action.

Structural Differences :

- Prilacaine: Propylamino group (flexible chain) and methylphenyl (moderate lipophilicity).

- (R)-2-Amino-3-(tritylthio)propanamide: Tritylthio (highly lipophilic, bulky) and primary amide.

Pharmacokinetic Implications :

Thiophene-Containing Propanamide Derivatives

Compounds from Pharmacopeial Forum (2017) feature thiophene rings and complex amine oxides (e.g., d , e , f ). While structurally distinct, these compounds highlight the role of heterocyclic substituents in modulating receptor affinity. For example, thiophene groups may enhance π-π stacking interactions, whereas the tritylthio group in the target compound relies on van der Waals forces.

Research Findings and Trends

- Substituent Effects : Bulky groups (e.g., tritylthio) improve target binding but compromise solubility. Smaller electron-withdrawing groups (e.g., nitro in 15–16 ) balance activity and solubility.

- Chirality : The (R)-configuration of the target compound may offer enantioselective advantages in receptor interactions, though this requires further validation.

- Therapeutic Potential: Unlike Prilacaine (anesthetic), the target compound’s applications remain underexplored but could align with protease inhibition or enzyme modulation due to its thioether linkage.

Biological Activity

(R)-2-Amino-3-(tritylthio)propanamide hydrochloride is a compound of interest in medicinal chemistry and pharmacology, particularly due to its potential applications in drug design and therapeutic interventions. This article explores its biological activity, synthesizing findings from various studies, including case studies and relevant data tables.

This compound is characterized by its unique tritylthio group, which enhances its biological interactions. The compound's structure can be represented as follows:

- Molecular Formula : C₁₈H₂₃ClN₂OS

- Molecular Weight : 358.90 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets. The tritylthio moiety may facilitate binding to proteins or enzymes, potentially influencing their activity. This compound has been studied for its immunomodulatory effects and as a hapten in vaccine development against opioid addiction.

Antimicrobial Activity

Research indicates that derivatives of amino-thiadiazol compounds exhibit significant antibacterial properties, particularly against Gram-positive bacteria. Although this compound has not been directly tested for antimicrobial activity, related compounds suggest a promising profile.

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| Control Compound | S. aureus | 0.5 |

| Amino-Thiadiazol Derivative | E. coli | 2-4 |

Immunological Effects

One notable application of this compound is in the synthesis of haptens for vaccines targeting heroin addiction. Studies have shown that conjugates formed with this compound can induce protective immunity in animal models.

Case Study: Vaccine Development

In a study involving the synthesis of heroin haptens, (R)-2-Amino-3-(tritylthio)propanamide was used to create immunoconjugates that demonstrated significant antibody responses in vaccinated rodents. The results indicated:

- Antibody Titer : Peak levels reached approximately 12 mg/mL.

- Protection Against Heroin : Vaccinated groups showed a mean %MPE (maximal possible effect) reduction of 27–48% compared to controls.

Research Findings

Recent studies have focused on the synthesis and evaluation of compounds similar to this compound. These studies emphasize the importance of structural modifications in enhancing biological activity:

- Synthesis Variations : Modifications at the C3, C4, and C7 positions of cephalosporin derivatives have shown varied antimicrobial activities against different bacterial strains.

- Immunological Applications : Haptens derived from this compound have been shown to effectively induce antibodies that block the effects of heroin and its metabolites.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (R)-2-Amino-3-(tritylthio)propanamide hydrochloride?

- Methodology : The compound is typically synthesized via protection-deprotection strategies. The tritylthio (S-trityl) group is introduced to protect the thiol moiety during solid-phase peptide synthesis (SPPS). For example, tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) chemistry can be employed. The trityl group is stable under acidic conditions but cleaved selectively using trifluoroacetic acid (TFA) or silver nitrate .

- Key Steps :

- Activation of the amino acid precursor with coupling reagents like HBTU or DCC.

- Purification via reverse-phase HPLC to isolate the enantiomerically pure product.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Essential for confirming stereochemistry and verifying the tritylthio group’s presence (distinct aromatic proton signals at δ 7.2–7.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight and purity.

- IR Spectroscopy : Identifies amide (C=O stretch ~1650 cm⁻¹) and thioether (C-S stretch ~600 cm⁻¹) functional groups .

Q. How is this compound utilized as a building block in peptide synthesis?

- The tritylthio group acts as a thiol-protecting agent, preventing disulfide bond formation during peptide elongation. It is compatible with SPPS and can be selectively removed without disrupting other protecting groups (e.g., Fmoc or Boc). Post-cleavage, the free thiol participates in conjugation reactions for drug delivery systems or enzyme studies .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA or IB columns) in HPLC to separate enantiomers.

- Crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to induce preferential crystallization of the R-enantiomer.

- Kinetic Control : Employ asymmetric catalysis (e.g., Evans’ oxazaborolidine) during precursor synthesis to enhance enantioselectivity .

Q. What are the key challenges in analyzing the compound’s stability under varying pH conditions?

- The tritylthio group is prone to acid-catalyzed hydrolysis. Stability studies show degradation rates increase below pH 3 (e.g., gastric fluid simulations) but remain stable at neutral pH (e.g., physiological conditions).

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.